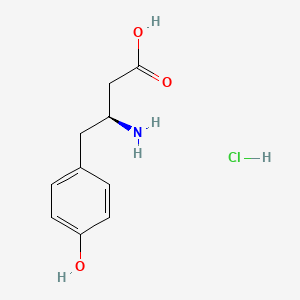

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHTEBBIGUZTQ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375826 | |

| Record name | (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-13-9 | |

| Record name | Benzenebutanoic acid, β-amino-4-hydroxy-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic Acid Hydrochloride

Introduction

This compound, also known as L-β-Homotyrosine HCl, is a chiral non-proteinogenic β-amino acid.[1] As a derivative of the natural amino acid L-tyrosine, it incorporates a 4-hydroxyphenyl moiety, a well-established pharmacophore found in numerous FDA-approved pharmaceuticals.[2] This structural feature allows for diverse interactions with biological targets, making it a valuable building block for drug discovery and development.[2] This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and applications for researchers and scientists in the pharmaceutical and chemical industries.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid is the free base form, while the hydrochloride salt is formed by the protonation of the amino group.

-

IUPAC Name: (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

-

Synonyms: L-β-Homotyrosine HCl, (S)-3-Amino-4-(p-hydroxyphenyl)butyric acid hydrochloride[1]

-

Molecular Formula: C₁₀H₁₄ClNO₃

-

Molecular Weight: 231.68 g/mol (hydrochloride salt); 195.21 g/mol (free base)[1]

-

CAS Number: 64913-50-4 (free base)

The molecule's structure, featuring a chiral center at the C3 position, a carboxylic acid group, an amino group, and a p-hydroxyphenyl side chain, makes it a versatile scaffold for chemical modification.

Caption: 2D structure of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Molecular Weight | 195.21 g/mol (free base) | [1] |

| XLogP3 | -1.8 (free base) | [1] |

| Hydrogen Bond Donor Count | 3 (free base) | [1] |

| Hydrogen Bond Acceptor Count | 4 (free base) | [1] |

| Rotatable Bond Count | 4 (free base) | [1] |

| Solubility | Soluble in water (as hydrochloride salt) | [4] |

-

Causality behind Properties: The presence of the hydrophilic amino, carboxyl, and hydroxyl groups contributes to its predicted water solubility, which is further enhanced in the hydrochloride salt form due to the ionic nature of the ammonium chloride group. The low XLogP3 value indicates a preference for hydrophilic environments, a key consideration for bioavailability and formulation.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the phenyl ring (typically in the δ 6.5-7.5 ppm range), a multiplet for the chiral proton adjacent to the amino group, and signals for the methylene protons of the butanoic acid backbone.[2]

-

¹³C NMR (DMSO-d₆, 101 MHz): Characteristic peaks would correspond to the carboxyl carbon (~170-180 ppm), aromatic carbons (115-160 ppm), the chiral carbon bearing the amino group, and the other aliphatic carbons.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, the expected [M+H]⁺ ion would be at m/z 196.0973.[1] Key fragments would arise from the loss of water, the carboxyl group, and cleavage of the side chain.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands include:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretch: Also in the 3200-3400 cm⁻¹ region for the amino group.[2]

-

C=O stretch: A strong absorption around 1650-1710 cm⁻¹ for the carboxylic acid carbonyl group.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acids and their derivatives. A reversed-phase C18 column is often suitable.[5] Due to the lack of a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy to enhance UV detection and sensitivity.[6]

Synthesis and Purification Workflow

A general synthetic approach to β-amino acids like (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be conceptualized, often starting from a suitable precursor and involving stereoselective steps. Purification is typically achieved through recrystallization to ensure high purity.

Caption: Potential applications in drug development.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and respiratory tract irritation. [7]* Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [8]* Storage: Store in a tightly closed container in a cool, dry place. [7]* Fire Fighting: Use dry chemical, carbon dioxide, water spray, or foam for extinction. [7]

Experimental Protocol: HPLC Analysis

This protocol provides a self-validating system for the quantitative analysis of this compound using pre-column derivatization.

Objective: To determine the purity of a sample by HPLC with UV detection.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Boric acid buffer (pH 8.2) [9]* o-Phthalaldehyde (OPA) derivatizing reagent

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) [6] Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile). Filter and degas both.

-

Standard Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., mobile phase A) to create a stock solution. Perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample in the same diluent to a concentration within the calibration range.

-

Derivatization: In an autosampler vial, mix a defined volume of the standard or sample with the OPA reagent and boric acid buffer. Allow the reaction to proceed for a specified time (e.g., 1-2 minutes) before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 338 nm

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the derivatized analyte.

-

-

Data Analysis: Construct a calibration curve from the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

Caption: HPLC analytical workflow.

References

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. PubChem. [Link]

-

(S)-3-Amino-4-phenylbutanoic acid. PubChem. [Link]

-

Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. [Link]

-

Safety Data Sheet for (S)-Boc-β-Tyr-OH. AAPPTec. [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

- Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

-

Analysis of Amino Acids by HPLC. Agilent. [Link]

-

Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. [Link]

-

Sample IR spectra. University of Calgary. [Link]

-

Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

3-Hydroxybutanoic acid. FooDB. [Link]

-

Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]

Sources

- 1. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. waters.com [waters.com]

- 6. agilent.com [agilent.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

- 9. lcms.cz [lcms.cz]

Introduction: The Enigmatic Potential of L-β-Homotyrosine

An In-Depth Technical Guide to Elucidating the CNS Mechanism of Action of L-β-Homotyrosine

Abstract: L-β-homotyrosine, a non-proteinogenic amino acid, represents a class of molecules with largely unexplored potential within the central nervous system (CNS). As a structural analog of L-tyrosine, a critical precursor to key catecholaminergic neurotransmitters, L-β-homotyrosine presents a compelling subject for neuropharmacological investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of L-β-homotyrosine within the CNS. We will delve into its structural and synthetic background, postulate potential mechanisms of action based on its chemical similarity to endogenous molecules, and provide detailed, field-proven experimental protocols to test these hypotheses. This document is designed not as a static review, but as a methodological roadmap for pioneering research in this nascent area.

L-β-homotyrosine is an amino acid that differs from its proteinogenic counterpart, L-tyrosine, by the insertion of an additional methylene group in its side chain. This seemingly minor modification can dramatically alter its chemical properties and biological activity. While its primary applications to date have been in the synthesis of complex natural products like callipeltin B and geodiamolide H, its structural analogy to L-tyrosine, the precursor to dopamine, norepinephrine, and epinephrine, strongly suggests a potential for interaction with CNS pathways.

The core scientific question is: how might this structural alteration influence its recognition and processing by neuronal enzymes and receptors? Could it act as a competitive inhibitor, a false transmitter, or an allosteric modulator? This guide will provide the foundational knowledge and experimental designs to answer these questions.

Postulated Mechanisms of Action in the CNS

Given the lack of direct studies on L-β-homotyrosine's CNS effects, we must formulate hypotheses based on its structure. Its similarity to L-tyrosine suggests several plausible mechanisms of action that warrant investigation.

Interference with Catecholamine Synthesis

The primary pathway for L-tyrosine in the CNS is its conversion to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. L-β-homotyrosine could potentially interact with this pathway in several ways:

-

Competitive Inhibition of Tyrosine Hydroxylase: The most direct hypothesis is that L-β-homotyrosine acts as a competitive inhibitor of TH, binding to the active site but not undergoing hydroxylation, thereby reducing the synthesis of catecholamines.

-

Substrate for Tyrosine Hydroxylase: Alternatively, L-β-homotyrosine could be a substrate for TH, leading to the formation of a "false" neurotransmitter, β-homodopamine. This novel catecholamine would then have its own unique interactions with downstream machinery.

Caption: Potential interactions of L-β-homotyrosine with the catecholamine synthesis pathway.

Modulation of Neurotransmitter Receptors

L-β-homotyrosine or its potential metabolites could directly interact with neurotransmitter receptors. Key targets for investigation would include:

-

Dopamine Receptors (D1-D5): Could L-β-homotyrosine or β-homodopamine act as agonists or antagonists at these receptors?

-

Adrenergic Receptors (α and β): Similar to dopamine receptors, these are downstream targets that could be affected.

-

Glutamate Receptors (NMDA, AMPA): As an amino acid, a direct or allosteric effect on these excitatory receptors cannot be ruled out.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged approach is essential to systematically dissect the mechanism of action of L-β-homotyrosine. The following experimental workflows provide a logical progression from in vitro characterization to in vivo validation.

Workflow 1: In Vitro Target Engagement and Enzyme Kinetics

The initial and most critical step is to determine if L-β-homotyrosine directly interacts with the hypothesized enzymatic machinery.

Caption: Experimental workflow for determining the inhibitory kinetics of L-β-homotyrosine on tyrosine hydroxylase.

Detailed Protocol: Tyrosine Hydroxylase Inhibition Assay

-

Enzyme Source: Recombinant human tyrosine hydroxylase.

-

Assay Buffer: 50 mM HEPES, pH 7.0, containing 0.1 mg/mL catalase, and 100 µM Fe(NH₄)₂(SO₄)₂.

-

Substrate and Cofactor Preparation:

-

Prepare a stock solution of L-tyrosine (e.g., 10 mM).

-

Prepare a stock solution of L-β-homotyrosine (e.g., 50 mM).

-

Prepare a fresh solution of the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) at 10 mM.

-

-

Assay Procedure: a. In a 96-well plate, add assay buffer. b. Add varying concentrations of L-tyrosine (e.g., 0-200 µM). c. Add a fixed concentration of L-β-homotyrosine (e.g., 0, 10, 50, 100 µM) to different sets of wells. d. Pre-incubate for 5 minutes at 37°C. e. Initiate the reaction by adding a pre-determined amount of tyrosine hydroxylase. f. Incubate for 20 minutes at 37°C. g. Stop the reaction by adding 10 µL of 2M perchloric acid.

-

Detection: a. Centrifuge the plate to pellet the precipitated protein. b. Analyze the supernatant for L-DOPA production using HPLC with electrochemical detection.

-

Data Analysis: a. Plot reaction velocity (L-DOPA formed per unit time) against L-tyrosine concentration. b. Perform non-linear regression to fit the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of L-β-homotyrosine. c. Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the type of inhibition.

Workflow 2: Cell-Based Assays for Neurotransmitter Dynamics

If L-β-homotyrosine is found to interact with the catecholamine pathway, the next logical step is to assess its effects in a cellular context. PC12 cells, which synthesize and store dopamine, are an excellent model system.

Detailed Protocol: Neurotransmitter Release Assay in PC12 Cells

-

Cell Culture: Culture PC12 cells in appropriate media, often supplemented with nerve growth factor (NGF) to induce a neuronal phenotype.

-

Loading with Radiotracer: Incubate cells with [³H]-dopamine for 1-2 hours to allow for uptake into synaptic vesicles.

-

Wash and Pre-treatment: Wash the cells thoroughly to remove extracellular [³H]-dopamine. Pre-treat the cells with varying concentrations of L-β-homotyrosine for a specified period (e.g., 30 minutes).

-

Stimulation of Release: Depolarize the cells to induce neurotransmitter release. This is typically done by adding a high concentration of potassium chloride (e.g., 50 mM KCl).

-

Sample Collection: Collect the supernatant at various time points post-stimulation.

-

Quantification: a. Lyse the cells to determine the remaining intracellular [³H]-dopamine. b. Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Express the amount of released [³H]-dopamine as a percentage of the total initial radioactivity. Compare the release profiles between control and L-β-homotyrosine-treated cells.

| Treatment Group | Basal Release (% of Total) | Stimulated Release (% of Total) | Interpretation |

| Vehicle Control | 2.1 ± 0.3 | 15.5 ± 1.2 | Normal physiological release |

| L-β-homotyrosine (10 µM) | 2.0 ± 0.4 | 10.2 ± 0.9 | Potential inhibition of release |

| L-β-homotyrosine (100 µM) | 1.9 ± 0.3 | 5.8 ± 0.7 | Dose-dependent inhibition of release |

Table represents hypothetical data for illustrative purposes.

Workflow 3: In Vivo Microdialysis for Real-Time Neurochemical Monitoring

The ultimate validation of a CNS-active compound's mechanism requires in vivo assessment. Microdialysis in freely moving rodents allows for the direct measurement of neurotransmitter levels in specific brain regions following systemic administration of L-β-homotyrosine.

Caption: Workflow for in vivo microdialysis to assess the effect of L-β-homotyrosine on neurotransmitter levels.

Conclusion and Future Directions

The study of L-β-homotyrosine in the CNS is a greenfield opportunity. The structural similarity to L-tyrosine provides a strong rationale for investigating its role as a modulator of catecholaminergic neurotransmission. The experimental framework outlined in this guide, progressing from in vitro enzyme kinetics to in vivo neurochemical monitoring, provides a robust and logical path to elucidating its mechanism of action.

Future research should also consider:

-

Blood-Brain Barrier Permeability: Does L-β-homotyrosine cross the blood-brain barrier? This is a critical prerequisite for any CNS activity.

-

Behavioral Studies: If a neurochemical effect is confirmed, what are the behavioral consequences in animal models of CNS disorders such as Parkinson's disease or ADHD?

-

Metabolite Identification: What is the metabolic fate of L-β-homotyrosine in the brain? Does it form other active compounds?

By systematically applying these methodologies, the scientific community can unlock the potential of this intriguing molecule and pave the way for novel therapeutic strategies for neurological and psychiatric disorders.

References

-

Synthesis of L-β-homotyrosine: Wipf, P., & Venkatraman, S. (1996). A New Synthesis of β-Amino Acids and Peptides with Protein Kinase C Modulatory Activity. Journal of the American Chemical Society, 118(50), 12445-12453. [Link]

-

Use in Natural Product Synthesis (Callipeltin B): Wipf, P., & Uto, Y. (2000). Total Synthesis and Stereochemical Revision of Callipeltin B. The Journal of Organic Chemistry, 65(4), 1037-1049. [Link]

-

Use in Natural Product Synthesis (Geodiamolide H): Jiang, B., & Chen, Z. (2001). Asymmetric synthesis of the C3-C11 fragment of geodiamolide H. Tetrahedron: Asymmetry, 12(12), 1791-1796. [Link]

-

General Methods in Neurotransmitter Analysis: Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural Brain Research, 70(2), 103-124. [Link]

-

Tyrosine Hydroxylase Kinetics: Fitzpatrick, P. F. (2000). The aromatic amino acid hydroxylases. Advances in enzymology and related areas of molecular biology, 74, 235-294. [Link]

An In-depth Technical Guide to the Structure Elucidation of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization process.

Introduction: The Importance of Unambiguous Structure Verification

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-β-Homotyrosine, is a chiral β-amino acid derivative.[1] Its structural similarity to naturally occurring amino acids makes it a compound of interest in pharmaceutical and biochemical research. The hydrochloride salt form is often utilized to improve solubility and stability. Accurate and unambiguous determination of its chemical structure, including its stereochemistry, is a critical prerequisite for any further investigation into its biological activity, safety profile, and therapeutic potential. This guide outlines a multi-technique approach, leveraging the strengths of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy to achieve complete structural confirmation.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on determining the molecular formula and identifying the key functional groups present in the molecule. This foundational data provides the building blocks for the more detailed structural assembly that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass measurements, HRMS can distinguish between ions of very similar mass, providing a definitive molecular formula. For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the polar nature of the analyte.[2]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight (HCl salt) | 231.68 g/mol |

| Free Base Formula | C₁₀H₁₃NO₃ |

| Free Base Molecular Weight | 195.21 g/mol [1] |

| [M+H]⁺ (Free Base) | 196.0968 |

Trustworthiness: The experimentally determined accurate mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for the proposed molecular formula. This provides a high degree of confidence in the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.[3] For an amino acid derivative, FTIR is particularly useful for identifying the characteristic stretches of the carboxylic acid, amine, and aromatic functionalities.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 32) to ensure a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-2500 (broad) | O-H (Carboxylic Acid & Phenol), N-H (Ammonium) | Stretching |

| ~3030 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1610, 1515, 1450 | C=C (Aromatic) | Stretching |

| ~1580 | N-H | Bending |

| ~1250 | C-O (Phenol) | Stretching |

Trustworthiness: The presence of these characteristic bands provides strong, self-validating evidence for the proposed functional groups within the molecule.

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6] A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous structure elucidation.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amino acids to exchange labile protons (OH, NH), which can simplify the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

1D Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D Experiments: Perform a suite of 2D experiments, including:

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons).

Data Presentation: Expected ¹H NMR Data (in D₂O)

| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7, H-11 | ~7.1 | d | 2H | ~8.5 |

| H-8, H-10 | ~6.8 | d | 2H | ~8.5 |

| H-3 | ~3.8 | m | 1H | - |

| H-4a, H-4b | ~2.9 | m | 2H | - |

| H-2a, H-2b | ~2.6 | m | 2H | - |

¹³C NMR: Identifying the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Presentation: Expected ¹³C NMR Data (in D₂O)

| Carbon Label | Chemical Shift (ppm) |

| C-1 | ~178 |

| C-9 | ~156 |

| C-6 | ~128 |

| C-7, C-11 | ~131 |

| C-8, C-10 | ~116 |

| C-3 | ~50 |

| C-2 | ~40 |

| C-4 | ~38 |

2D NMR: Assembling the Pieces

2D NMR experiments are crucial for connecting the individual protons and carbons into the final molecular structure.

Expertise & Experience:

-

COSY: A cross-peak between two protons in the COSY spectrum indicates that they are coupled to each other, typically through three bonds (vicinal coupling). This allows for the tracing of spin systems within the molecule.[6]

-

HSQC: Each cross-peak in the HSQC spectrum correlates a proton with the carbon it is directly attached to. This is the primary method for assigning carbon resonances.[6]

-

HMBC: HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different spin systems and identifying quaternary carbons.[6]

Visualization: NMR Correlation Workflow

Caption: Workflow for structure elucidation using 2D NMR techniques.

Interpretation: By systematically analyzing the correlations in the COSY, HSQC, and HMBC spectra, the complete connectivity of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be pieced together, confirming the butanoic acid backbone, the position of the amino group at C-3, and the attachment of the 4-hydroxyphenyl group at C-4.

Absolute Stereochemistry Confirmation

While NMR and MS can define the connectivity of the molecule, they do not typically reveal its absolute stereochemistry. For a chiral molecule like this, confirming the (S)-configuration at the C-3 stereocenter is essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is a powerful technique for separating enantiomers.[8] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for the separation of amino acid derivatives.[10]

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen several chiral columns (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T) to find one that provides baseline separation of the racemic mixture.[10]

-

Mobile Phase Optimization: Develop an isocratic mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, to achieve optimal resolution.

-

Sample Analysis:

-

Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject a solution of the sample of interest.

-

-

Data Analysis: Compare the retention time of the sample peak to that of the standards to confirm its enantiomeric identity. The enantiomeric excess (e.e.) can also be calculated from the peak areas.

Trustworthiness: Co-injection of the sample with the (S)-enantiomer standard should result in a single, sharp peak, confirming the absolute configuration.

X-ray Crystallography (The Gold Standard)

Expertise & Experience: Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule at the atomic level.[11][12] It is considered the definitive method for determining absolute stereochemistry.[13] The primary challenge with this technique is often growing a single crystal of suitable quality.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving techniques like slow evaporation from a suitable solvent or solvent/anti-solvent diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Absolute Stereochemistry Determination: Use anomalous dispersion effects (the Flack parameter) to determine the absolute configuration of the molecule in the crystal.

Visualization: Structure Elucidation Logic

Caption: A logical workflow for the complete structure elucidation process.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating the data from high-resolution mass spectrometry, FTIR, a comprehensive suite of 1D and 2D NMR experiments, and stereochemistry-specific techniques like chiral HPLC or X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This self-validating workflow ensures the scientific integrity of the data, providing a solid foundation for all subsequent research and development activities.

References

-

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem. Available at: [Link]

-

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018). Available at: [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (2021). Available at: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC - NIH. (2021). Available at: [Link]

-

FTIR Analysis of Protein Structure. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Available at: [Link]

-

(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. Available at: [Link]

-

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem. Available at: [Link]

-

Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Available at: [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains - Undergraduate Science Journals. (2016). Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

-

Basic 2D NMR experiments. Available at: [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification - ResearchGate. (2022). Available at: [Link]

-

Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility. (2022). Available at: [Link]

-

NMR Spectroscopy - YouTube. (2016). Available at: [Link]

-

1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available at: [Link]

-

Problem Session. Available at: [Link]

-

In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing). Available at: [Link]

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

-

(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - ResearchGate. Available at: [Link]

-

Small molecule crystallography - Excillum. Available at: [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (2016). Available at: [Link]

-

Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed. Available at: [Link]

-

FTIR Spectroscopy as a Multi-Parameter Analytical Tool | BioPharm International. (2017). Available at: [Link]

-

Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment - Longdom Publishing. Available at: [Link]

Sources

- 1. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 6. emerypharma.com [emerypharma.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]

An In-Depth Technical Guide to L-beta-homotyrosine: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of L-beta-homotyrosine in Modern Research

L-beta-homotyrosine, with the systematic IUPAC name (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid, is a non-proteinogenic β-amino acid. As a structural analog of the proteinogenic amino acid L-tyrosine, it has garnered significant interest within the scientific community, particularly in the realms of peptide synthesis, neuroscience, and drug development. Its unique structural configuration, featuring an additional methylene group in the backbone, imparts distinct conformational properties to peptides and peptidomimetics, influencing their stability, bioactivity, and enzymatic resistance. This guide provides a comprehensive overview of the core physical and chemical properties of L-beta-homotyrosine, alongside detailed protocols for its characterization, offering a foundational resource for researchers seeking to harness its potential in their work.

I. Core Physicochemical Properties of L-beta-homotyrosine

A thorough understanding of the fundamental physicochemical properties of L-beta-homotyrosine is paramount for its effective application in research and development. These properties dictate its behavior in various solvents, its reactivity, and its suitability for different analytical techniques.

Molecular Structure and Identity

The foundational attributes of L-beta-homotyrosine are summarized below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | [1] |

| Synonyms | L-β-Homotyrosine, (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid | [1] |

| CAS Number | 336182-13-9 (for hydrochloride) | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

Diagram: Chemical Structure of L-beta-homotyrosine

Caption: A self-validating purification and analysis workflow.

III. Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of L-beta-homotyrosine. The following are detailed protocols for key analytical techniques.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting point range is indicative of a pure compound.

Protocol:

-

Ensure the L-beta-homotyrosine sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the finely powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute initially.

-

As the expected melting range is approached (based on literature for similar compounds, e.g., 208-209 °C), reduce the heating rate to 1-2 °C/minute. [3]6. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Measurement of Specific Optical Rotation

Rationale: Specific rotation is a characteristic property of chiral molecules and is used to confirm the enantiomeric purity of L-beta-homotyrosine.

Protocol:

-

Accurately weigh a known amount of the dried L-beta-homotyrosine sample (e.g., 100 mg).

-

Dissolve the sample in a known volume of a specified solvent (e.g., methanol or 1 N HCl) in a volumetric flask to achieve a precise concentration (e.g., 1 g/100 mL).

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 or 25 °C).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of pKa Values by Titration

Rationale: Titration allows for the experimental determination of the pKa values of the ionizable groups, providing insight into the molecule's behavior in different pH environments.

Protocol:

-

Accurately weigh a sample of L-beta-homotyrosine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the L-beta-homotyrosine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops significantly (e.g., to pH 2).

-

In a separate experiment, titrate a fresh sample of the L-beta-homotyrosine solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner until the pH rises significantly (e.g., to pH 12).

-

Plot the pH versus the equivalents of acid and base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups of L-beta-homotyrosine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The spectrum of L-beta-homotyrosine is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the amine protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Key expected vibrational frequencies include:

-

~3200-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine.

-

~3000-2850 cm⁻¹: C-H stretches of the aliphatic chain.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600 and ~1500 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the phenolic hydroxyl group.

-

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern in the MS/MS spectrum provides structural information. PubChem lists a precursor m/z of 196.24 for the protonated molecule [M+H]⁺. [4]

-

Chromatographic Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of L-beta-homotyrosine.

-

Reversed-Phase HPLC for Purity Analysis:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~275 nm).

-

Outcome: A single, sharp peak indicates high purity.

-

-

Chiral HPLC for Enantiomeric Purity:

-

Column: A chiral stationary phase (CSP), such as one based on a cyclodextrin or a polysaccharide derivative.

-

Mobile Phase: Optimized for the specific CSP, which can be normal-phase, polar organic, or reversed-phase.

-

Detection: UV or mass spectrometry.

-

Outcome: Baseline separation of the L- and D-enantiomers allows for the accurate determination of enantiomeric excess.

-

IV. Conclusion: A Versatile Tool for Scientific Innovation

L-beta-homotyrosine stands as a valuable and versatile building block for researchers in chemistry, biology, and medicine. Its unique structural features offer opportunities to modulate the properties of peptides and other bioactive molecules. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with robust protocols for its characterization. By adhering to these methodologies, scientists can ensure the quality and reliability of their research, paving the way for new discoveries and innovations.

V. References

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules, 29(5), 1020. [Link]

-

PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). Molecules, 27(19), 6563. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(5), 1020. [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid - Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

-

PubMed. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. The Journal of Organic Chemistry, 68(15), 6066–6069. [Link]

-

ResearchGate. (n.d.). FTIR Spectral Analysis of Plasma Homocysteine Levels Among Smokers. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

-

YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Majid Ali. [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state ¹³C NMR spectrum recorded for... Retrieved from [Link]

-

National Institutes of Health. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. Protein Science, 13(2), 482–489. [Link]

-

Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-71. [Link]

-

PubMed Central. (2014). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biochemistry, 53(39), 6211–6221. [Link]

-

PubMed Central. (2008). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. Journal of the American Society for Mass Spectrometry, 19(10), 1523–1532. [Link]

-

ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from

-

MDPI. (2020). Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. Molecules, 25(17), 3848. [Link]

-

Shimadzu. (n.d.). Evaluation of Amyloid-β Aggregation by Fourier Transform Infrared Spectrophotometer (FTIR). Retrieved from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(7), 1569. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 4. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 2761554 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Versatile Therapeutics: An In-depth Technical Guide to the Molecular Structure of 6-Bromo-4-Quinazolinone (CAS 64913-50-4)

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged motif in medicinal chemistry, celebrated for its wide array of pharmacological activities.[1] Among its halogenated derivatives, 6-bromo-4-quinazolinone has garnered significant attention as a pivotal building block for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive exploration of the molecular structure of 6-bromo-4-quinazolinone, its synthesis, and its profound implications in the landscape of modern drug discovery.

Unveiling the Core: Molecular Structure and Properties

6-Bromo-4-quinazolinone possesses a bicyclic heterocyclic structure, which is a fusion of a pyrimidine ring with a benzene ring. The bromine atom at the 6th position and the oxo group at the 4th position are key features that dictate its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 64913-50-4 | N/A |

| Molecular Formula | C8H5BrN2O | N/A |

| Molecular Weight | 225.04 g/mol | N/A |

| Appearance | Varies depending on purity and form | N/A |

| Solubility | Generally soluble in organic solvents like DMF and DMSO | N/A |

The presence of the bromine atom, a halogen, significantly influences the molecule's lipophilicity and electronic properties. This, in turn, can enhance its ability to cross biological membranes and interact with target proteins. The quinazolinone core itself provides a rigid scaffold that can be readily functionalized at various positions to modulate its biological profile.

The Synthetic Blueprint: Crafting the 6-Bromo-4-Quinazolinone Scaffold

The synthesis of 6-bromo-4-quinazolinone and its derivatives is a critical first step in harnessing their therapeutic potential.[1] A common and efficient synthetic strategy commences with 5-bromoanthranilic acid.[1][2]

A prevalent synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce substituents at the 2-position.[1] For instance, reacting it with an appropriate acyl chloride or anhydride can lead to a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate.[1] This intermediate is then reacted with an amine or another nucleophile to form the final quinazolinone ring.[1]

Below is a generalized experimental protocol for the synthesis of 2,3-substituted 6-bromo-4(3H)-quinazolinones:

Step 1: Synthesis of 6-bromo-2-substituted-3,1-benzoxazin-4-one

-

A mixture of 5-bromoanthranilic acid and a suitable acylating agent (e.g., acetic anhydride, benzoyl chloride) is refluxed.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled.

-

The resulting precipitate is filtered, washed with a suitable solvent, and dried to yield the 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[1]

Step 2: Synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinone

-

The 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate is refluxed with a primary amine in a suitable solvent like pyridine or ethanol.[2]

-

The reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed, and recrystallized to obtain the purified 6-bromo-2,3-disubstituted-4(3H)-quinazolinone.[2]

This versatile synthetic pathway allows for the introduction of a wide array of substituents at the 2 and 3 positions, facilitating the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.[1]

A Scaffold for Innovation: Applications in Drug Discovery

The 6-bromo-4-quinazolinone core is a "privileged structure" in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents.[1] Its derivatives have demonstrated significant potential in several key areas of drug development.[1]

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 6-bromo-4-quinazolinone derivatives.[1][3] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[1] The EGFR signaling pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation can lead to uncontrolled cell growth.[1]

Derivatives of 6-bromo-4-quinazolinone have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling.[1] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been approved by the FDA as anticancer agents.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of synthesized 6-bromo-4-quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.[1][3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

Anti-inflammatory and Analgesic Properties

Derivatives of 6-bromo-4-quinazolinone have also exhibited promising anti-inflammatory and analgesic properties.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.[1]

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with Indomethacin), and test groups.[1]

-

Compound Administration: The test compounds and the standard anti-inflammatory drug are administered orally or intraperitoneally.[1]

-

Carrageenan Injection: After a set time, a carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[1]

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[1]

-

Percentage Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[1]

Antimicrobial Activity

Furthermore, 6-bromo-4-quinazolinone derivatives have been investigated for their antibacterial and antifungal activities.[2][7]

Experimental Protocol: Agar Disk Diffusion Method

The antimicrobial activity of synthesized compounds is often screened using the agar disk diffusion method.[1]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[1]

-

Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.[1]

-

Application of Disks: Sterile filter paper disks impregnated with known concentrations of the test compounds and a standard antibiotic are placed on the agar surface.[1]

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disk is measured in millimeters.[1]

Structural Elucidation: Spectroscopic Analysis

The structural characterization of novel 6-bromo-4-quinazolinone derivatives is crucial for confirming their identity and purity. Techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy are routinely employed.

For instance, in the ¹H-NMR spectra of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, a duplet at δ 5.64 ppm can be attributed to the amino (-NH₂) group, while aromatic protons appear as multiplets in the range of δ 7.18-7.86 ppm. In the IR spectra, characteristic peaks for the C=O stretching of the ring and N-H stretching can be observed around 1698 cm⁻¹ and 3365-3345 cm⁻¹, respectively.

Conclusion: A Privileged Scaffold with a Promising Future

The 6-bromo-4-quinazolinone scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry.[1] Its synthetic accessibility allows for extensive derivatization, leading to compounds with a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The foundational research into their mechanisms of action, particularly as EGFR inhibitors, underscores their significant potential in oncology.[1] Continued exploration of the structure-activity relationships and optimization of lead compounds based on the 6-bromo-4-quinazolinone core are poised to yield new and effective treatments for a range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical entity.[1]

References

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires. 2023-04-19.

- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. 2025-08-05.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. 2024-07-04.

- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. N/A.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). N/A. 2023-04-19.

- Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. PubMed Central. 2023-10-26.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mediresonline.org [mediresonline.org]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mediresonline.org [mediresonline.org]

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride: A Technical Guide to its Function as a GABA Analogue

Abstract

This technical guide provides an in-depth exploration of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, a structural analogue of γ-aminobutyric acid (GABA). Given the absence of extensive direct pharmacological data, this document synthesizes information from closely related compounds, primarily Baclofen and Phenibut, to project its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its definitive characterization. We posit that this molecule functions as a selective GABA-B receptor agonist. This guide details its presumptive signaling pathways and offers comprehensive, field-tested protocols for receptor binding and functional activity assays to validate this hypothesis. This document is intended for researchers, medicinal chemists, and drug development professionals investigating novel modulators of the GABAergic system.

Introduction: The GABA System and the Rationale for Novel Analogues

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, spasticity, and pain.[2] Pharmacological intervention in this system is a cornerstone of modern neuropharmacology.

GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals.[4] The clinical success of GABA-B agonists, such as Baclofen, for treating spasticity has validated this receptor as a therapeutic target.[5]

This compound emerges as a compelling research compound due to its structural architecture. As a β-substituted GABA analogue, it belongs to the same chemical family as Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA).[6][7] The introduction of a para-hydroxyl group on the phenyl ring presents a unique modification whose impact on GABA-B receptor interaction is of significant scientific interest.

Structural Comparison of β-Phenyl-GABA Analogues

The subtle yet critical variations in the para-position of the phenyl ring among these analogues are predicted to influence their pharmacological profiles, including binding affinity, blood-brain barrier penetration, and off-target effects.

Caption: Structural relationships between GABA and its β-phenyl analogues.

Projected Mechanism of Action: A GABA-B Receptor Agonist

Based on its structural similarity to Baclofen, a potent and selective GABA-B agonist, it is hypothesized that this compound acts primarily as an agonist at the GABA-B receptor.[7][8]

GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits.[5] Agonist binding occurs at the extracellular Venus flytrap domain of the GABA-B1 subunit. This binding event induces a conformational change that is transmitted to the GABA-B2 subunit, triggering the activation of associated intracellular G-proteins (Gαi/o).[4]

The activated G-protein dissociates, leading to two primary downstream inhibitory effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[8]

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of high-voltage-activated Ca2+ channels.[9]

The cumulative effect is a hyperpolarization of the neuronal membrane, which decreases the likelihood of an action potential and reduces neurotransmitter release from presynaptic terminals.[8]

Caption: Hypothesized signaling pathway for a GABA-B receptor agonist.

Potential Pharmacological Profile and Therapeutic Applications

The substitution on the phenyl ring is a key determinant of activity. The para-chloro group of Baclofen enhances its potency compared to the unsubstituted Phenibut.[6] The para-hydroxyl group of the subject molecule introduces polarity and the potential for hydrogen bonding within the receptor binding pocket, which could significantly influence its affinity and efficacy. It is plausible that this modification could alter its pharmacokinetic properties, such as blood-brain barrier permeability.

Table 1: Comparative Profile of β-Phenyl-GABA Analogues

| Feature | Phenibut | Baclofen | (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid |

| Structure | β-phenyl-GABA | β-(4-chlorophenyl)-GABA | β-(4-hydroxyphenyl)-GABA |

| Primary Target | GABA-B Receptor[7] | Selective GABA-B Receptor Agonist[7] | Hypothesized: Selective GABA-B Receptor Agonist |

| Secondary Target(s) | GABA-A (at high conc.), Dopamine Receptors[7] | Minimal off-target activity | To be determined |

| Primary Clinical Use | Anxiolytic, Nootropic (in some countries)[7] | Antispasmodic, Muscle Relaxant[5] | Potential: Antispasmodic, Anxiolytic, Neuropathic Pain |

Based on its presumed action as a GABA-B agonist, potential therapeutic applications could include:

-

Spasticity: Management of muscle spasticity associated with multiple sclerosis or spinal cord injury.

-

Anxiety Disorders: As an anxiolytic agent.

-

Neuropathic Pain: Attenuation of chronic pain states.

-

Substance Use Disorders: Potential role in managing withdrawal syndromes.[10][11]

Experimental Characterization: Validating the Hypothesis

To rigorously define the pharmacological profile of this compound, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to first determine its binding affinity and subsequently its functional activity at the GABA-B receptor.

Caption: Experimental workflow for pharmacological characterization.

Protocol 1: GABA-B Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

-

Receptor Source: Rat cortical membranes or CHO/HEK cells stably expressing human GABA-B1b/B2 receptors.

-

Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist).

-

Test Compound: this compound, dissolved and serially diluted.

-

Non-specific Ligand: GABA (100 µM) or Baclofen (100 µM).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well plate harvester, scintillation counter, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

Methodology:

-

Membrane Preparation: Thaw cryopreserved receptor membranes on ice. Homogenize gently and dilute in assay buffer to a final protein concentration of 100-200 µ g/well .[1]

-

Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

-

Total Binding: 50 µL Assay Buffer.

-

Non-specific Binding: 50 µL Non-specific Ligand.

-

Competition: 50 µL of each concentration of the test compound.

-

-

Radioligand Addition: Add 50 µL of [3H]CGP54626 (at a final concentration near its Kd, e.g., 2-4 nM) to all wells.[12]

-

Receptor Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]

-

Termination & Harvesting: Terminate the assay by rapid vacuum filtration through the glass fiber filters using the cell harvester.[13]

-

Washing: Wash each filter rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[14]

-

Quantification: Place filters in scintillation vials with 4-5 mL of scintillation cocktail. Allow to sit for several hours before counting in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

Objective: To determine the functional activity of the test compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon GABA-B receptor activation. This assay differentiates agonists from antagonists.

Materials:

-

Receptor Source: As described in Protocol 1.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.[12]

-

Reagents: GDP (final concentration ~10 µM), Saponin (optional, for membrane permeabilization).

-

Non-specific Ligand: Unlabeled GTPγS (10 µM).

-

Instrumentation: As described in Protocol 1.

Methodology:

-

Membrane Preparation: Prepare membranes as in Protocol 1, but use the [³⁵S]GTPγS assay buffer.

-

Assay Plate Setup: In a 96-well plate, add 50 µL of the appropriate solution in triplicate:

-

Basal Binding: Assay Buffer.

-

Agonist Stimulation: Serial dilutions of the test compound.

-

Non-specific Binding: Unlabeled GTPγS.

-

-

Pre-incubation: Add 100 µL of the membrane preparation (5-20 µg protein/well) and 25 µL of GDP solution to all wells. Incubate for 20-30 minutes at 30°C to allow for dissociation of endogenous GDP.[15]

-

Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.[12]

-

Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[15]

-

Termination & Harvesting: Terminate the reaction by rapid filtration as described in Protocol 1.

-

Washing & Quantification: Wash filters with ice-cold wash buffer and quantify radioactivity via scintillation counting.

-

Data Analysis: Calculate the percentage stimulation over basal binding for each concentration of the test compound. Plot this percentage against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. An agonist will produce a concentration-dependent increase in binding, while an antagonist will have no effect on its own but will block the effect of a known agonist in a co-incubation experiment.

Prospective Synthesis Route

The synthesis of β-phenyl-GABA analogues is well-documented. A plausible route for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid could be adapted from methods used for similar structures, such as the one described for 4-amino-3-phenylbutyric acid.[16] A general, hypothetical scheme is presented below.

A potential synthetic pathway could start from 4-hydroxybenzaldehyde and ethyl acetoacetate. These would undergo a condensation reaction, followed by cyclization and subsequent reactions involving hydrolysis, amidation, and a Hofmann rearrangement to introduce the amine at the beta position while maintaining the butanoic acid backbone. Chiral resolution would be a critical final step to isolate the desired (S)-enantiomer.[17]

Conclusion and Future Directions

This compound represents a logically designed GABA analogue with high potential to act as a selective GABA-B receptor agonist. Its structure, poised between the known pharmacological profiles of Phenibut and Baclofen, makes it a prime candidate for investigation. The para-hydroxyl group may confer unique properties regarding receptor affinity, selectivity, and pharmacokinetics.

The immediate and necessary next step is the empirical validation of its pharmacological profile using the detailed protocols provided in this guide. Successful characterization as a GABA-B agonist would warrant further investigation into its in vivo effects in animal models of spasticity, anxiety, and neuropathic pain, alongside comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies. The insights gained from this specific molecule will contribute significantly to the broader understanding of structure-activity relationships at the GABA-B receptor, aiding in the rational design of future therapeutics for a host of neurological disorders.

References

-

Frangaj and V. A. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]

-

Gudmundsen, O., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]

-